Fmoc-Leu-(Dmb)Gly-OH
CAS No.: 1446752-61-9
VCID: VC11683124
Molecular Formula: C32H36N2O7
Molecular Weight: 560.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Leu-(Dmb)Gly-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-L-leucyl-N'-(2,4-dimethoxybenzyl)glycine, is a specialized amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). This compound incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the 2,4-dimethoxybenzyl (Dmb) moiety. The Fmoc group provides stability under various conditions, allowing for selective deprotection, while the Dmb group enhances solubility and prevents aggregation during peptide synthesis . Applications in Peptide SynthesisFmoc-Leu-(Dmb)Gly-OH is primarily used as a building block in SPPS. Its protective groups allow for selective reactions, making it easier to construct complex peptide sequences. The Dmb group is particularly effective in preventing aggregation, which is a common challenge during the synthesis of peptides with hydrophobic or amyloidogenic sequences . Key Applications:
Study Highlights:
Synthesis and DeprotectionThe synthesis of Fmoc-Leu-(Dmb)Gly-OH typically involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate. Deprotection of the Fmoc group is achieved using basic conditions, typically with piperidine, while the Dmb group is removed during TFA-mediated cleavage reactions . |
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CAS No. | 1446752-61-9 |
Product Name | Fmoc-Leu-(Dmb)Gly-OH |
Molecular Formula | C32H36N2O7 |
Molecular Weight | 560.6 g/mol |
IUPAC Name | 2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |
Standard InChIKey | XJMDVCIMLFGAOA-NDEPHWFRSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
PubChem Compound | 127255450 |
Last Modified | Nov 23 2023 |
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